5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid
Overview
Description
“5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid” is a boronic acid derivative with the molecular formula C12H16BBrO4 . It has a molecular weight of 314.97 . The IUPAC name for this compound is 5-bromo-2-[(neopentyloxy)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16BBrO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which is a key process in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (314.97), its IUPAC name, and its InChI code .
Scientific Research Applications
Organic Synthesis and Catalysis
Phenylboronic acids are key intermediates in organic synthesis, particularly in Suzuki cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are foundational in the synthesis of various organic compounds, including pharmaceuticals, polymers, and complex organic molecules. For example, the Suzuki cross-coupling reaction involving arylboronic acids has been utilized to synthesize various thiophene derivatives with potential medicinal applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015). Another study demonstrated the synthesis of novel heteroarylpyridine derivatives via palladium-catalyzed cross-coupling reactions, further showcasing the versatility of phenylboronic acids in facilitating complex organic transformations (Parry et al., 2002).
Material Science
In material science, phenylboronic acids contribute to the development of novel materials with unique properties. For instance, phenylboronic acid-modified polyethylenimine has shown significantly enhanced gene delivery efficiency, indicating its potential application in gene therapy and molecular biology (Peng et al., 2010).
Biomedical Research
Phenylboronic acids have also been investigated for their antiproliferative and proapoptotic properties, making them candidates for anticancer research. A study on phenylboronic acid and benzoxaborole derivatives revealed their potential as novel anticancer agents due to their ability to induce apoptosis in cancer cells, demonstrating a clear structure-activity relationship (Psurski et al., 2018).
Future Directions
The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . This suggests that further studies with boronic acids, including “5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid”, could lead to the development of new promising drugs in the future .
Mechanism of Action
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds in organic compounds .
Action Environment
It’s worth noting that boronic acids, in general, are stable and environmentally benign .
Properties
IUPAC Name |
[5-bromo-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQZEMAZQNSCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C(=O)OCC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-79-7 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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